N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylpropanamide
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Overview
Description
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiazole core, a phenylpropanamide moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the attachment of the phenylpropanamide group, and the introduction of the tert-butylphenyl moiety. Common reagents used in these reactions include sulfur-containing compounds, amides, and phenyl derivatives. Reaction conditions often involve the use of catalysts, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and phenylpropanamide analogs. Examples are:
- N-(4-TERT-BUTYLPHENYL)-2-[(6-METHYL-4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- 2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N .
Uniqueness
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N2OS2 |
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Molecular Weight |
460.7 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C27H28N2OS2/c1-27(2,3)21-12-9-20(10-13-21)18-31-26-29-23-15-14-22(17-24(23)32-26)28-25(30)16-11-19-7-5-4-6-8-19/h4-10,12-15,17H,11,16,18H2,1-3H3,(H,28,30) |
InChI Key |
SLASFGMERMSHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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